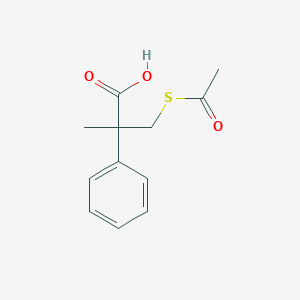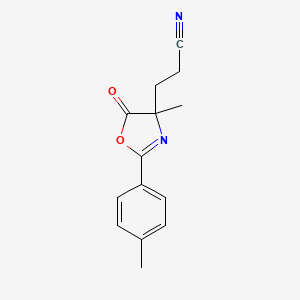![molecular formula C14H10Br2O2 B13797357 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin is a chemical compound belonging to the family of dibenzo[b,e][1,4]dioxins. These compounds are characterized by their two benzene rings connected by two oxygen atoms, forming a dioxin structure. The presence of bromine and methyl groups in this compound makes it unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin typically involves the bromination of 7,8-dimethyldibenzo[b,e][1,4]dioxin. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Reduction Reactions: Products include the hydrogenated form of the compound.
Aplicaciones Científicas De Investigación
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin involves its interaction with specific molecular targets and pathways. The bromine atoms and the dioxin structure allow it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-7,8-dimethyldibenzo[b,e][1,4]dioxin
- 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin
- 2,3,7,8-Tetrabromodibenzo[b,e][1,4]dioxin
Uniqueness
2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific research applications where these properties are desired.
Propiedades
Fórmula molecular |
C14H10Br2O2 |
|---|---|
Peso molecular |
370.03 g/mol |
Nombre IUPAC |
2,3-dibromo-7,8-dimethyldibenzo-p-dioxin |
InChI |
InChI=1S/C14H10Br2O2/c1-7-3-11-12(4-8(7)2)18-14-6-10(16)9(15)5-13(14)17-11/h3-6H,1-2H3 |
Clave InChI |
IIKSEONWAPAGCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC3=CC(=C(C=C3O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


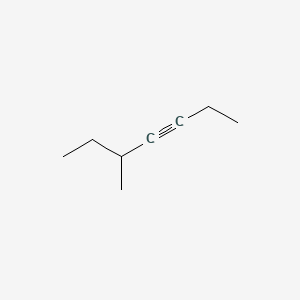
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


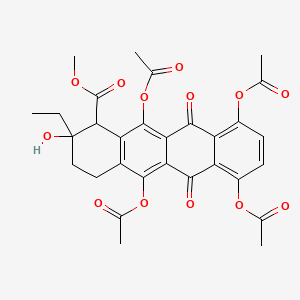
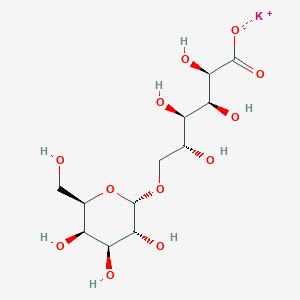

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
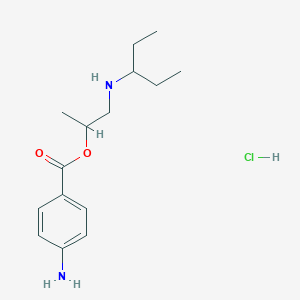
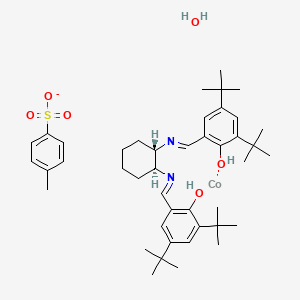

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
